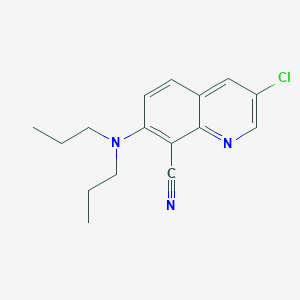
2-Anilino-1-(6-fluoronaphthalen-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-FLUORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE is an organic compound that features a fluorinated naphthalene ring and a phenylamino group attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-FLUORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE typically involves the following steps:
Starting Materials: The synthesis begins with 6-fluoronaphthalene and phenylamine.
Formation of Intermediate: The 6-fluoronaphthalene undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 6-fluoro-2-acetylnaphthalene.
Amination: The intermediate 6-fluoro-2-acetylnaphthalene is then reacted with phenylamine under acidic conditions to yield the final product, 1-(6-FLUORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic route. This would require optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-FLUORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-FLUORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of 1-(6-FLUORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(6-CHLORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE
- 1-(6-BROMONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE
- 1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE
Comparison
- Uniqueness : The presence of the fluorine atom in 1-(6-FLUORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs.
- Reactivity : The fluorinated compound may exhibit different reactivity patterns in substitution and oxidation reactions due to the electron-withdrawing nature of the fluorine atom.
Eigenschaften
CAS-Nummer |
62244-85-3 |
|---|---|
Molekularformel |
C18H14FNO |
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
2-anilino-1-(6-fluoronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C18H14FNO/c19-16-9-8-13-10-15(7-6-14(13)11-16)18(21)12-20-17-4-2-1-3-5-17/h1-11,20H,12H2 |
InChI-Schlüssel |
JGZQKTCJHDJZEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NCC(=O)C2=CC3=C(C=C2)C=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B11843933.png)
![4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11843940.png)



![4(3H)-Quinazolinone, 3-[4-(1-aminoethyl)phenyl]-2-methyl-](/img/structure/B11843970.png)


![3-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B11843984.png)
![[1]Benzopyrano[3,4-d]imidazol-4(1H)-one, 2-(phenylmethyl)-](/img/structure/B11843986.png)

